molecular formula C22H26O5 B1148794 (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 185225-06-3

(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B1148794
CAS No.: 185225-06-3
M. Wt: 370.44
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Description

The compound (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule featuring a cyclopentafuran core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as cyclopentadiene and benzoic acid derivatives.

    Cyclization: The cyclopentadiene undergoes a Diels-Alder reaction with a suitable dienophile to form the hexahydro-2H-cyclopenta[b]furan core.

    Functional Group Introduction:

    Benzoate Ester Formation: The final step involves esterification with benzoic acid or its derivatives under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction environments.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxooctenyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the benzoate moiety with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various esters and ethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Due to its unique structure, the compound is a candidate for drug development, particularly in targeting specific biological pathways.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential as a therapeutic agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyclopentafuran core and functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl acetate
  • (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl propionate

Uniqueness

The benzoate ester group in (3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate provides unique reactivity and binding properties compared to its acetate and propionate analogs. This makes it particularly valuable in applications requiring specific interactions with biological targets or catalytic sites.

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O5/c1-2-3-5-10-16(23)11-12-17-18-13-21(24)26-20(18)14-19(17)27-22(25)15-8-6-4-7-9-15/h4,6-9,11-12,17-20H,2-3,5,10,13-14H2,1H3/b12-11+/t17-,18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWSJGXEQPXXSZ-QSQWMDCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40834-86-4
Record name 5-(Benzoyloxy)-3,3a,4,5,6,6a-hexahydro-4-(3-oxo-1-octenyl)-2H-cyclopenta(b)furan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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